4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde
Description
4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and a propoxy chain linked to a fluorophenoxy group
Properties
IUPAC Name |
4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO4/c1-20-17-11-13(12-19)3-8-16(17)22-10-2-9-21-15-6-4-14(18)5-7-15/h3-8,11-12H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOVMVKKHJYVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol, 3-methoxybenzaldehyde, and 1,3-dibromopropane.
Etherification: The first step involves the etherification of 4-fluorophenol with 1,3-dibromopropane to form 4-(3-bromopropoxy)fluorobenzene.
Aldehyde Formation: The next step involves the reaction of 4-(3-bromopropoxy)fluorobenzene with 3-methoxybenzaldehyde under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorophenoxy group can enhance binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde: Similar structure but with the fluorine atom in a different position.
4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
4-[3-(4-fluorophenoxy)propoxy]-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom can also enhance its stability and binding properties compared to similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
